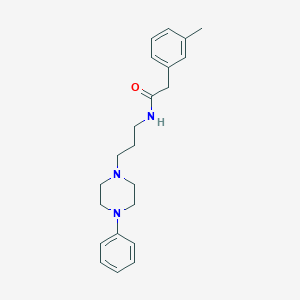

![molecular formula C24H24ClN3O B2376731 N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide CAS No. 303151-11-3](/img/structure/B2376731.png)

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide” is a compound that has been synthesized and studied for its potential therapeutic applications . It belongs to a class of compounds known as phenylpiperazines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve reductive amination, a common method for the synthesis of amines .Scientific Research Applications

Antibacterial and Antifungal Applications

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide and its derivatives have been explored for their potential antibacterial and antifungal properties. Studies have demonstrated the synthesis of related compounds and their efficacy against various bacterial and fungal strains. For instance, a study by Merugu, Ramesh, and Sreenivasulu (2010) explored the synthesis of benzyl piperazine with pyrimidine and isoindolinedione derivatives, noting their antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). Similarly, Mandala et al. (2013) synthesized novel derivatives and evaluated their antimicrobial activity, finding significant antibacterial and antifungal effects (Mandala et al., 2013).

Anti-inflammatory and Analgesic Properties

Some studies have also investigated the anti-inflammatory and analgesic properties of compounds related to this compound. A 2017 study by Gevorgyan et al. described the synthesis of various derivatives and their subsequent testing, revealing anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).

Anticancer Applications

The potential anticancer properties of related compounds have also been a focus of research. For example, Cao et al. (2016) synthesized a series of derivatives and evaluated their antiproliferative activity, discovering that certain compounds exhibited significant inhibition of cancer cell growth (Cao et al., 2016).

Anticonvulsant Activity

The anticonvulsant activity of derivatives has been explored in various studies. Obniska, Kamiński, and Tatarczyńska (2006) synthesized and evaluated a series of derivatives for their anticonvulsant and neurotoxic properties, finding notable anticonvulsant activity in most compounds (Obniska, Kamiński, & Tatarczyńska, 2006).

Endocannabinoid Hydrolases Inhibitors

Research has also been conducted on the use of related compounds as inhibitors of endocannabinoid hydrolases FAAH and MAGL. Morera et al. (2012) prepared a series of compounds and tested them on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), identifying some as potent dual FAAH-MAGL inhibitors (Morera et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with oxidoreductase proteins .

Mode of Action

It’s suggested that similar compounds may interact with their targets, leading to changes in the function of these proteins .

Biochemical Pathways

It’s suggested that similar compounds may affect pathways involving oxidoreductase proteins .

Result of Action

Similar compounds have exhibited significant antibacterial and antifungal activity .

Properties

IUPAC Name |

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O/c25-21-8-6-20(7-9-21)24(29)26-22-10-12-23(13-11-22)28-16-14-27(15-17-28)18-19-4-2-1-3-5-19/h1-13H,14-18H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDOGSJEVFFAPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2376650.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2376657.png)

![(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2376658.png)

![1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2376660.png)

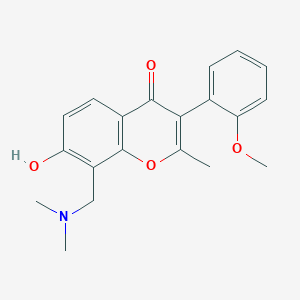

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2376661.png)

![4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2376664.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2376666.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2376668.png)

![1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-phenylpropyl)urea](/img/structure/B2376670.png)